molecular formula C19H18FN3O4 B1684353 RO3201195 CAS No. 249937-52-8

RO3201195

Número de catálogo: B1684353
Número CAS: 249937-52-8
Peso molecular: 371.4 g/mol
Clave InChI: IJDQETGUEUJVTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SYD-003 es un fármaco de molécula pequeña desarrollado por Synovo SARL. Es un inhibidor de la proteína quinasa activada por mitógeno, que se dirige específicamente a la vía de la proteína quinasa activada por mitógeno p38. Este compuesto ha mostrado potencial en el tratamiento de varios tipos de cáncer, incluidos los cánceres de páncreas, pulmón, hígado y estómago .

Métodos De Preparación

La ruta sintética para SYD-003 implica la preparación de su fórmula molecular, C19H18FN3O4. El compuesto se sintetiza mediante una serie de reacciones químicas, incluida la formación del anillo de pirazol y la unión de los grupos fluorofenilo y dihidroxipropoxi. Las condiciones de reacción normalmente implican el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Análisis De Reacciones Químicas

SYD-003 experimenta varias reacciones químicas, que incluyen:

    Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

    Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.

    Sustitución: SYD-003 puede sufrir reacciones de sustitución en las que un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.

Aplicaciones Científicas De Investigación

RO3201195 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, researched for therapeutic applications, especially in conditions linked to accelerated aging and inflammatory responses. It has garnered interest for its ability to modulate premature cellular senescence, particularly in Werner syndrome (WS), a genetic disorder characterized by accelerated aging due to defects in DNA repair mechanisms .

Scientific Research Applications

SYD-003, which appears to be a related compound, has a wide range of scientific research applications:

  • Chemistry It is a research tool for studying the p38 mitogen-activated protein kinase pathway and its role in various cellular processes.
  • Biology The compound is used to investigate the effects of p38 mitogen-activated protein kinase inhibition on cell signaling and immune response.
  • Medicine SYD-003 is being evaluated for its potential to treat various types of cancer, including pancreatic, lung, liver, and stomach cancers.
  • Industry It is being explored for potential use in developing new cancer therapies that are better tolerated than conventional chemotherapy.

This compound demonstrates high selectivity for p38α MAPK over other kinases such as c-Jun N-terminal kinase (JNK), making it a valuable tool for studying p38 MAPK-related pathways without off-target effects.

In Vitro Studies

In vitro studies have shown that this compound effectively reduces the proliferation of WS cells, which exhibit high levels of phosphorylated p38 MAPK. At a concentration of 200 nM, it demonstrates significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

CytokineIC50 (mM)Effect
TNF-α0.2Significant reduction
IL-60.3Significant reduction

These results indicate that the compound can effectively modulate inflammatory responses in WS cells by inhibiting the p38 MAPK pathway.

Retrosynthesis analysis

Retrosynthesis analysis of this compound employs models like Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis, using a database of chemical reactions to predict synthetic routes. The tool is designed for one-step synthesis, providing concise and direct routes for synthesizing compounds.

This compound and Werner Syndrome

Werner syndrome (WS) is a genetic disorder characterized by accelerated aging due to defects in DNA repair mechanisms . WS cells display genome instability, manifested by telomere dysfunction, an elevated rate of chromosomal translocation and genomic deletions, and are hypersensitive to a subset of DNA damaging agents . Werner syndrome fibroblasts treated with a p38 MAPK inhibitor reveal a reversal of the accelerated aging phenotype .

Synthesis of this compound

Mecanismo De Acción

SYD-003 ejerce sus efectos inhibiendo la vía de la proteína quinasa activada por mitógeno p38. Esta vía juega un papel crucial en la regulación de las respuestas celulares al estrés y la inflamación. Al inhibir esta vía, SYD-003 puede modular la respuesta inmunitaria y mejorar la actividad de las células inmunitarias contra los tumores. El compuesto se dirige a vías moleculares específicas involucradas en el crecimiento tumoral y la supresión inmunitaria, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Comparación Con Compuestos Similares

SYD-003 es único en su capacidad para activar las células inmunitarias suprimidas alrededor de los tumores, una característica que lo distingue de otros inhibidores de la proteína quinasa activada por mitógeno p38. Los compuestos similares incluyen:

Actividad Biológica

RO3201195 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which has garnered attention for its potential therapeutic applications, particularly in conditions associated with accelerated aging and inflammatory responses. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various cellular models, and relevant case studies.

This compound selectively inhibits p38 MAPK, a key regulator in cellular stress responses and inflammation. The inhibition of this pathway is crucial in modulating premature cellular senescence, particularly in Werner syndrome (WS), a genetic disorder characterized by accelerated aging due to defects in DNA repair mechanisms.

  • Selectivity : this compound demonstrates high selectivity for p38α MAPK over other kinases such as c-Jun N-terminal kinase (JNK), making it a valuable tool for studying p38 MAPK-related pathways without off-target effects .

In Vitro Studies

In vitro studies have shown that this compound effectively reduces the proliferation of WS cells, which exhibit high levels of phosphorylated p38 MAPK. The compound was tested at a concentration of 200 nM, demonstrating significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

Cytokine IC50 (mM) Effect
TNF-α0.2Significant reduction
IL-60.3Significant reduction

These results indicate that this compound can effectively modulate inflammatory responses in WS cells by inhibiting the p38 MAPK pathway .

Case Studies

A notable study involved the treatment of WS cells with this compound, which resulted in a marked decrease in cell proliferation and an increase in markers associated with apoptosis. The study highlighted that treatment with this compound led to:

  • Reduced cell growth : Correlated with decreased p38 phosphorylation.
  • Enhanced apoptosis : Indicated by increased levels of pro-apoptotic markers like Bax and decreased levels of anti-apoptotic markers like Bcl-2 .

Comparative Analysis with Other Inhibitors

This compound was compared with other p38 MAPK inhibitors, including SB203580, highlighting its superior selectivity and efficacy:

Compound Selectivity for p38α Efficacy on WS Cells
This compoundHighSignificant
SB203580ModerateLess effective

The findings suggest that this compound not only inhibits p38 MAPK effectively but also has a more favorable profile regarding selectivity and side effects compared to traditional inhibitors .

Propiedades

Número CAS

249937-52-8

Fórmula molecular

C19H18FN3O4

Peso molecular

371.4 g/mol

Nombre IUPAC

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone

InChI

InChI=1S/C19H18FN3O4/c20-13-4-6-14(7-5-13)23-19(21)17(9-22-23)18(26)12-2-1-3-16(8-12)27-11-15(25)10-24/h1-9,15,24-25H,10-11,21H2

Clave InChI

IJDQETGUEUJVTB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N

SMILES canónico

C1=CC(=CC(=C1)OCC(CO)O)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N

Apariencia

white solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

5-amino-1-(4-fluorophenyl)-4-(3-(2,3-dihydroxypropoxy)benzoyl)pyrazole
RO 3201195
RO-3201195
RO3201195

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RO3201195
Reactant of Route 2
Reactant of Route 2
RO3201195
Reactant of Route 3
RO3201195
Reactant of Route 4
Reactant of Route 4
RO3201195
Reactant of Route 5
RO3201195
Reactant of Route 6
Reactant of Route 6
RO3201195

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.